molecular formula C13H19FO3 B1375161 1-(3,3-Diethoxypropoxy)-3-fluorobenzene CAS No. 1394042-48-8

1-(3,3-Diethoxypropoxy)-3-fluorobenzene

Cat. No.: B1375161
CAS No.: 1394042-48-8
M. Wt: 242.29 g/mol
InChI Key: LHBHAEKTUKQRIQ-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropoxy)-3-fluorobenzene is an organic compound with the molecular formula C13H19FO3 It is a derivative of fluorobenzene, where the fluorine atom is substituted at the 3-position, and a 3,3-diethoxypropoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diethoxypropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxypropoxy)-3-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1-(3,3-Diethoxypropoxy)-3-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3-diethoxypropoxy)-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethoxy-1-propanol: A related compound with similar structural features but without the fluorobenzene moiety.

    3,3-Diethoxy-1-propyne: Another related compound with a triple bond instead of the fluorobenzene ring.

Uniqueness

1-(3,3-Diethoxypropoxy)-3-fluorobenzene is unique due to the presence of both the fluorobenzene ring and the 3,3-diethoxypropoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

1-(3,3-diethoxypropoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)8-9-17-12-7-5-6-11(14)10-12/h5-7,10,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHAEKTUKQRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC(=CC=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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